molecular formula C21H21N3O4 B11288635 N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11288635
M. Wt: 379.4 g/mol
InChI Key: KGSRPQQDWDXRDM-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms. This compound is of interest due to its potential bioactive properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide . The reaction mixture is typically ground in a mortar and pestle for about 10 minutes to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic protocols to enhance yield and efficiency. For instance, the use of ionic organic solids as catalysts has been explored to promote the Michael addition of N-heterocycles to chalcones . This approach not only improves the yield but also aligns with green chemistry principles by reducing the need for harsh reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-2,4-DIOXO-N-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-13(2)14-4-6-15(7-5-14)23-19(25)18-12-22-21(27)24(20(18)26)16-8-10-17(28-3)11-9-16/h4-13H,1-3H3,(H,22,27)(H,23,25)

InChI Key

KGSRPQQDWDXRDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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